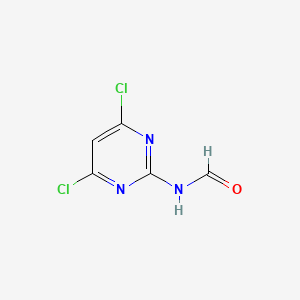

N-(4,6-Dichloropyrimidin-2-yl)formamide

Description

Contextualization within Halogenated Pyrimidine (B1678525) Derivatives Research

Halogenated pyrimidines are a cornerstone of heterocyclic chemistry, primarily because the halogen atoms serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The reactivity of each position on the pyrimidine ring generally follows the order C4(6) > C2 » C5. acs.org This makes the chlorine atoms at the C4 and C6 positions of N-(4,6-Dichloropyrimidin-2-yl)formamide highly susceptible to displacement by a wide range of nucleophiles.

Research into halogenated pyrimidines is driven by their utility in creating diverse molecular libraries for various applications, including medicinal chemistry and materials science. wuxiapptec.com The electronic properties of the pyrimidine ring, which is electron-deficient, facilitate these substitution reactions. acs.org The presence of two chlorine atoms, as in this compound, offers the potential for sequential and regioselective substitutions, allowing for the controlled construction of intricately functionalized pyrimidine scaffolds. nih.gov

Significance as a Versatile Synthetic Intermediate in Heterocyclic Chemistry

The primary significance of this compound lies in its role as a versatile synthetic intermediate. Its chemical behavior is dictated by its distinct functional groups, which can be manipulated selectively.

Nucleophilic Aromatic Substitution (SNAr): The chloro groups at positions C4 and C6 are the most reactive sites. They can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce new functional groups. Studies on similarly substituted 4,6-dichloropyrimidines demonstrate that these reactions can proceed under relatively mild conditions. nih.govmdpi.com This allows for the synthesis of a wide array of 4- and 6-substituted pyrimidine derivatives.

Sequential Reactions: The two chlorine atoms can be replaced in a stepwise manner, enabling the introduction of two different substituents onto the pyrimidine ring. This regioselective approach is crucial for building complex molecules with precise structural arrangements.

Role of the Formamide (B127407) Group: The formamide group at the C2 position serves two main purposes. Firstly, it modifies the electronic properties of the pyrimidine ring, influencing the reactivity of the C4 and C6 positions. Secondly, it can act as a protected form of an amino group. Under specific conditions, such as hydrolysis, the formamide can be converted to a primary amine. researchgate.net This dual functionality enhances its synthetic utility, providing a pathway to 2-aminopyrimidine (B69317) derivatives after the desired substitutions at the C4 and C6 positions have been completed.

Table 2: Synthetic Potential of this compound

| Reagent/Condition | Reaction Type | Potential Product |

|---|---|---|

| Amine (R-NH₂) | SNAr | N-(4-chloro-6-(alkylamino)pyrimidin-2-yl)formamide |

| Alcohol (R-OH) / Base | SNAr | N-(4-alkoxy-6-chloropyrimidin-2-yl)formamide |

| Acid/Base Hydrolysis | Amide Hydrolysis | 2-Amino-4,6-dichloropyrimidine (B145751) |

Historical Development of Pyrimidine Chemistry Precursors

The history of pyrimidine chemistry dates back to the 19th century. Although pyrimidine derivatives like alloxan (B1665706) and barbituric acid were known in the early 1800s, the systematic study began later. chemicalbook.comsmolecule.com In 1879, Grimaux reported the first laboratory synthesis of a pyrimidine, preparing barbituric acid from urea (B33335) and malonic acid. chemicalbook.com The term "pyrimidine" was first proposed by German chemist Wilhelm Pinner in 1885, derived from "pyridine" and "amidine" due to structural similarities. researchgate.net

The parent compound, pyrimidine (C₄H₄N₂), was first prepared in 1900 by Gabriel and Colman. smolecule.com Their synthesis involved converting barbituric acid into 2,4,6-trichloropyrimidine, a key halogenated precursor, followed by reduction. This early work on chloropyrimidines laid the foundation for the development of a vast array of halogenated intermediates, including the 4,6-dichloro scaffold from which this compound is derived. The discovery that these chloro-substituted pyrimidines were highly reactive towards nucleophiles unlocked their potential as foundational building blocks in organic synthesis.

Overview of Current Research Trajectories in Amide-Functionalized Pyrimidines

Current research on amide-functionalized pyrimidines is largely focused on their potential as biologically active agents. The pyrimidine core is a common feature in many pharmaceuticals, and the amide linkage provides a site for hydrogen bonding, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors.

Researchers are actively synthesizing and evaluating novel amide-functionalized pyrimidine derivatives for various therapeutic areas, including oncology and infectious diseases. For instance, studies have explored pyrido[2,3-d]pyrimidine (B1209978) and imidazo[1,2-a]pyrimidine (B1208166) derivatives bearing amide functionalities, with some compounds showing promising anticancer activity. The synthetic strategies often involve creating a library of derivatives by reacting a halogenated pyrimidine core with different amines or carboxylic acids to form the amide bond. This approach allows for the systematic exploration of structure-activity relationships (SAR), aiming to optimize potency and selectivity. The versatility of intermediates like this compound makes them ideal starting materials for such research endeavors.

Structure

3D Structure

Properties

CAS No. |

58910-74-0 |

|---|---|

Molecular Formula |

C5H3Cl2N3O |

Molecular Weight |

192.00 g/mol |

IUPAC Name |

N-(4,6-dichloropyrimidin-2-yl)formamide |

InChI |

InChI=1S/C5H3Cl2N3O/c6-3-1-4(7)10-5(9-3)8-2-11/h1-2H,(H,8,9,10,11) |

InChI Key |

IZHUVFHAMDUSSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(N=C1Cl)NC=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N 4,6 Dichloropyrimidin 2 Yl Formamide

Classical Synthetic Pathways and Procedural Evolution

Classical approaches to synthesizing N-(4,6-Dichloropyrimidin-2-yl)formamide typically involve the sequential construction of the pyrimidine (B1678525) ring, followed by chlorination and formylation. The key steps are the formation of a 2-aminopyrimidine (B69317) precursor, its conversion to a dichlorinated intermediate, and the final acylation of the amino group.

Amination and Formylation Routes for Pyrimidine Core Formation

The synthesis of the target molecule hinges on the formation of the 2-formamido group attached to the 4,6-dichloropyrimidine (B16783) scaffold. A common strategy involves the initial synthesis of a 2-amino-4,6-dihydroxypyrimidine (B16511) intermediate. This is often achieved through the condensation of a suitable three-carbon precursor, such as a malonic acid diester, with guanidine. nih.gov This reaction establishes the core 2-aminopyrimidine structure.

Once the 2-amino-4,6-dichloropyrimidine (B145751) precursor is obtained, the final step is the formylation of the 2-amino group. This transformation can be accomplished using various formylating agents. A straightforward and widely used method is the reaction of the amine with formic acid, sometimes in the presence of a dehydrating agent or under conditions that facilitate the removal of water. mdpi.comgoogle.com Alternative formylating agents such as chloral (B1216628) or formates have also been historically employed for the N-formylation of amines. mdpi.com The reaction of 2,5-diamino-4,6-dichloropyrimidine (B1296591) with formic acid to produce the corresponding formamide (B127407) demonstrates the feasibility of this reaction on a similar substrate. chemicalbook.com

The regioselectivity of amination on a dichloropyrimidine ring is a critical consideration. While direct amination of 4,6-dichloropyrimidine can occur, controlling substitution to selectively occur at the 2-position can be challenging. Therefore, building the 2-aminopyrimidine core first and then performing chlorination is often the preferred route. nih.gov Nucleophilic aromatic substitution (SNAr) reactions are the fundamental mechanism for amination on the electron-deficient dichloropyrimidine ring. nih.govresearchgate.netmdpi.com

Precursor Synthesis: Approaches to 4,6-Dichloropyrimidine and Related Intermediates

A crucial intermediate in the synthesis of many pyrimidine-based compounds is 4,6-dichloropyrimidine. chemicalbook.com This precursor is typically synthesized by the chlorination of 4,6-dihydroxypyrimidine (B14393). guidechem.com The dihydroxy precursor can exist in several tautomeric forms, which is a consideration in its reactivity. epo.org

Several chlorinating agents have been employed for this conversion. The most common and historically significant method involves heating 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like dimethylaniline or N,N-diisopropylethylamine. epo.orggoogle.com The base serves to neutralize the HCl byproduct and facilitate the reaction. Another established method utilizes phosgene (B1210022) (COCl₂) as the chlorinating agent, also in the presence of a tertiary amine and a chlorinated solvent. epo.org The choice of reagent and conditions can impact the yield and purity of the final product, as well as the safety and environmental profile of the process.

Below is a table summarizing various classical methods for the synthesis of 4,6-dichloropyrimidine.

| Starting Material | Reagents | Base | Conditions | Yield | Reference |

| 4,6-Dihydroxypyrimidine | Phosphorus Oxychloride (POCl₃) | N,N-Diisopropylethylamine | Heat to 80-92°C | Not specified | google.com |

| 4,6-Dihydroxypyrimidine | Phosphorus Oxychloride (POCl₃) | 2-Methyl-5-ethyl-pyridine | Cooled initially, then heated | ~100% | chemicalbook.com |

| 4,6-Dihydroxypyrimidine | Phosgene (COCl₂) | Dimethylaniline | Reflux in Dichloromethane | 80% | epo.org |

| 4,6-Diaminopyrimidine (B116622) | Sodium Nitrite, HCl, Cuprous Chloride | - | Diazotization, then Sandmeyer reaction at 45°C | 86.4% | chemicalbook.com |

Modern and Optimized Synthetic Protocols

To address the limitations of classical methods, such as long reaction times, harsh conditions, and use of hazardous reagents, modern synthetic protocols have been developed. These include the use of alternative energy sources and advanced catalytic systems to improve reaction efficiency and selectivity.

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave irradiation has emerged as a powerful tool in organic synthesis for dramatically reducing reaction times, often from hours to minutes. tandfonline.comacs.org This technique provides rapid and efficient heating, which can lead to higher yields and cleaner reactions. researchgate.net In the context of pyrimidine synthesis, microwave assistance has been successfully applied to various reaction types, including multicomponent condensation reactions to form the pyrimidine ring and nucleophilic substitution reactions. tandfonline.comresearchgate.netfoliamedica.bg For the synthesis of this compound, microwave heating could be applied to accelerate the key amination or formylation steps. The use of microwave irradiation is a key feature of many green chemistry approaches, offering benefits such as solvent-free conditions and improved energy efficiency. tandfonline.compowertechjournal.com

Catalytic Approaches for Enhanced Yields and Selectivity

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions.

Catalytic Amination: The introduction of amino groups onto chloropyrimidine scaffolds can be significantly improved using transition metal catalysis. Palladium-catalyzed amination (Buchwald-Hartwig amination) is a powerful method for forming C-N bonds. mdpi.comnih.gov This methodology has been applied to the amination of chloropyrimidines, allowing for the coupling of amines under conditions that are often milder than traditional SNAr reactions. researchgate.netfigshare.com The choice of palladium precatalyst and phosphine (B1218219) ligand (e.g., BINAP, DavePhos, JosiPhos) is crucial for achieving high yields and can be tailored to the specific substrates. mdpi.comnih.gov

Catalytic Formylation: The N-formylation of the 2-amino-4,6-dichloropyrimidine intermediate can also be optimized using catalytic methods. A variety of catalysts have been developed for the formylation of amines, often using formic acid as the formyl source. mdpi.com These include Brønsted acids, Lewis acids (such as ZnCl₂), and organocatalysts like thiamine (B1217682) hydrochloride. mdpi.com These catalysts activate the formic acid or the amine, facilitating the reaction under milder conditions than uncatalyzed thermal methods.

The table below highlights some catalytic systems applicable to the key synthetic steps.

| Reaction | Catalyst System | Reagents | Key Features | Reference(s) |

| Amination | Pd(dba)₂ / Phosphine Ligand (e.g., BINAP, DavePhos) | Chloropyrimidine, Amine, Base | Efficient C-N bond formation, applicable to complex amines. | mdpi.com, nih.gov |

| Formylation | Melaminetrisulfonic acid (MTSA) | Amine, Formic Acid | Solvent-free conditions, high yields for various amines. | mdpi.com |

| Formylation | ZnCl₂ | Amine, Formic Acid | Inexpensive, environmentally friendly Lewis acid catalyst. | mdpi.com |

| Formylation | RuCl₂(dppe)₂ | Amine, CO₂, H₂ | Utilizes CO₂ as a C1 source, a green chemistry approach. | ethz.ch |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. powertechjournal.comrasayanjournal.co.in The synthesis of pyrimidine derivatives, including this compound, is an area where these principles can be effectively applied. benthamdirect.comnih.govbenthamdirect.com

Key green approaches relevant to this synthesis include:

Catalysis: As discussed, catalytic methods offer significant advantages over stoichiometric reagents by increasing reaction efficiency, reducing waste, and allowing for milder conditions. rasayanjournal.co.in The use of reusable heterogeneous catalysts is particularly beneficial. powertechjournal.com

Alternative Energy Sources: Microwave-assisted synthesis is a prime example of an energy-efficient technique that shortens reaction times and often leads to purer products, minimizing the need for extensive purification. powertechjournal.comrasayanjournal.co.inbenthamdirect.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. This involves choosing reactions like multicomponent reactions where possible. rasayanjournal.co.in

Use of Safer Solvents and Reagents: Classical syntheses often employ hazardous reagents like phosphorus oxychloride and toxic solvents. Green chemistry encourages the replacement of these with safer alternatives. A significant advancement is the use of carbon dioxide (CO₂) as a renewable and non-toxic C1 feedstock for formylation reactions, which represents a highly sustainable approach. ethz.chresearchgate.netrsc.org

Solvent-Free Reactions: Conducting reactions without a solvent, often facilitated by microwave irradiation or mechanical methods like ball milling, can significantly reduce environmental impact and simplify product work-up. powertechjournal.comrasayanjournal.co.in

By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and economically viable.

Solvent-Free and Reduced Solvent Methodologies

Traditional organic syntheses often rely on large volumes of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Consequently, there is a significant drive towards developing solvent-free or reduced solvent synthetic methods. rasayanjournal.co.inrsc.org For the synthesis of pyrimidine derivatives, several innovative techniques have emerged that reduce or eliminate the need for conventional solvents. nih.govpowertechjournal.com

One of the most promising approaches is microwave-assisted synthesis . ijper.orgnih.gov Microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter time frames compared to conventional heating. rsc.org This efficiency can frequently be achieved under solvent-free conditions or with a significant reduction in solvent volume. In a hypothetical application to the synthesis of this compound, a microwave-assisted approach could involve the reaction of a suitable dichloropyrimidine precursor with a formylating agent, either neat or with a minimal amount of a high-boiling, low-toxicity solvent. The direct absorption of microwave energy by the reactants can lead to rapid and uniform heating, minimizing the formation of byproducts that can occur with prolonged heating in traditional solvent-based systems.

Another key strategy is the use of multi-component reactions (MCRs) conducted under solvent-free conditions. rsc.orgpowertechjournal.com MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby reducing the number of synthetic steps and the associated solvent use for purification of intermediates. powertechjournal.com While a specific MCR for this compound is not prominently documented, the general principle can be applied to the synthesis of the pyrimidine core. For instance, the Biginelli reaction, a classic MCR for pyrimidine synthesis, can often be performed under solvent-free conditions, showcasing the potential for such strategies in this chemical class. wikipedia.org

The following table illustrates a comparative overview of a conventional solvent-based synthesis versus a potential solvent-free microwave-assisted method for a generic pyrimidine synthesis, highlighting the advantages of the latter.

| Feature | Conventional Synthesis | Solvent-Free Microwave Synthesis |

| Solvent | Typically requires significant volumes of organic solvents (e.g., ethanol (B145695), DMF). google.com | No solvent or minimal high-boiling solvent required. ijper.org |

| Reaction Time | Often several hours to days. google.com | Typically minutes. nih.gov |

| Energy Consumption | Higher due to prolonged heating of large solvent volumes. | Lower due to rapid, targeted heating. |

| Work-up Procedure | Often involves complex extraction and purification steps to remove solvent and byproducts. | Simplified, often involving direct crystallization or minimal purification. |

| Yield | Variable, can be moderate. | Often high to excellent. ijper.org |

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comprimescholars.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of waste. jocpr.com Traditional multi-step syntheses of complex molecules like this compound often suffer from poor atom economy due to the use of stoichiometric reagents and the formation of byproducts that are not incorporated into the final molecule.

Strategies to improve atom economy and minimize waste in the synthesis of this compound and related compounds include:

Catalytic Approaches: The use of catalysts in place of stoichiometric reagents can significantly improve atom economy. rasayanjournal.co.in For instance, developing a catalytic method for the chlorination step would be a substantial improvement over traditional methods using phosphorus oxychloride. While specific catalytic systems for this transformation are not widely reported, the general principle of replacing stoichiometric reagents with catalytic alternatives is a core tenet of green chemistry. benthamdirect.com

Reaction Design: Designing synthetic routes that involve addition reactions rather than substitution or elimination reactions inherently leads to higher atom economy. For example, a hypothetical synthetic pathway that constructs the formamide group through a direct addition of a C1 unit would be more atom-economical than a process involving a protecting group strategy with subsequent deprotection steps.

Waste Reduction at the Source: Careful selection of reagents and reaction conditions can minimize the formation of byproducts. For example, optimizing the regioselectivity of substitution reactions on the pyrimidine ring can prevent the formation of isomeric impurities, thus reducing waste from purification processes. acs.org

The following table provides a theoretical comparison of atom economy for a conventional versus an idealized green synthesis of a dichloropyrimidine derivative.

| Parameter | Conventional Synthesis (e.g., using POCl₃) | Idealized Green Synthesis (e.g., catalytic) |

| Key Reagents | Stoichiometric chlorinating agents (e.g., POCl₃). google.com | Catalytic system with a recyclable catalyst. |

| Byproducts | Significant amounts of inorganic salts and phosphorus waste. | Minimal byproducts, ideally only water or other benign molecules. |

| Atom Economy | Lower, due to the mass of atoms not incorporated into the product. | Higher, approaching 100% in an ideal addition reaction. jocpr.com |

| E-Factor (Environmental Factor) | High (significant waste per unit of product). | Low (minimal waste per unit of product). |

| Recycling Potential | Solvents and reagents may be difficult to recover and reuse. | Catalysts and solvents (if any) are designed for easy recovery and reuse. |

By focusing on these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of N 4,6 Dichloropyrimidin 2 Yl Formamide

Nucleophilic Aromatic Substitution (SNAr) on the Dichloropyrimidine Core

The pyrimidine (B1678525) ring is an electron-deficient aromatic system, rendering it susceptible to nucleophilic aromatic substitution (SNAr), a reactivity that is further enhanced by the presence of halogen substituents. mdpi.com The reaction proceeds via an addition-elimination mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com

In N-(4,6-dichloropyrimidin-2-yl)formamide, the chlorine atoms are located at the C4 and C6 positions. These positions are electronically activated towards nucleophilic attack by the ring nitrogen atoms. Due to the symmetry of the 4,6-disubstitution pattern relative to the 2-formamide group, the C4 and C6 positions are chemically equivalent. Therefore, monosubstitution with a nucleophile will yield a single regioisomer, N-(4-chloro-6-(nucleophil)-pyrimidin-2-yl)formamide.

The general reactivity order for halogen displacement in SNAr reactions on pyrimidine rings is typically 4-Cl > 2-Cl > 5-Cl. guidechem.com This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 or C6 positions, which are para and ortho to the ring nitrogens, respectively. stackexchange.com

Chemoselectivity becomes a critical consideration in sequential displacement reactions. After the first chlorine atom is displaced, the electronic nature of the incoming nucleophile influences the reactivity of the second chlorine. An electron-donating nucleophile will decrease the electrophilicity of the ring, potentially slowing down the second substitution. Conversely, an electron-withdrawing nucleophile may facilitate the subsequent displacement. This allows for the sequential and regioselective introduction of different substituents onto the pyrimidine core. mdpi.com

| Position | Relative Reactivity | Reason for Reactivity |

|---|---|---|

| C4 / C6 | High | Activated by both ring nitrogens (ortho and para); strong stabilization of Meisenheimer complex. stackexchange.comguidechem.com |

| C2 | Moderate | Activated by both adjacent ring nitrogens (ortho); stabilization of intermediate is generally less than at C4/C6. guidechem.com |

| C5 | Low | Not directly activated by ring nitrogens (meta); poor stabilization of Meisenheimer complex. guidechem.com |

The N-formamide group at the C2 position plays a significant role in activating the pyrimidine ring towards nucleophilic attack. As an electron-withdrawing group, it reduces the electron density of the aromatic system, thereby increasing the electrophilicity of the carbon atoms, particularly C4 and C6. This activation enhances the rate of SNAr reactions by stabilizing the anionic Meisenheimer intermediate formed during the nucleophilic addition step. The presence of three electron-withdrawing substituents (two chlorines and one formamide) makes the pyrimidine core of this compound highly reactive towards a wide range of nucleophiles. mdpi.com

Reactivity Profiles of the Formamide (B127407) Moiety

The formamide group (-NHCHO) possesses its own distinct reactivity, allowing for selective transformations that can be orthogonal to the reactions on the pyrimidine core.

Hydrolysis: The formamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine, 2-amino-4,6-dichloropyrimidine (B145751). This reaction is often employed as a deprotection step in multi-step syntheses. For instance, the closely related N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide can be hydrolyzed to its corresponding diamine by refluxing in dilute hydrochloric acid and ethanol (B145695). google.com This transformation highlights the utility of the formyl group as a temporary protecting group for the amino functionality. Theoretical studies on the hydrolysis of related pyrimidinyl formamidines indicate that the reaction proceeds through the addition of water to the formyl carbon, forming a tetrahedral intermediate, which then breaks down to release the amine. nih.gov

Reduction: While specific examples for this compound are not extensively documented, formamide groups can generally be reduced to methylamines. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). Such a reaction would convert the formamide moiety into a methylamino group, yielding N-methyl-4,6-dichloropyrimidin-2-amine. This conversion from an electron-withdrawing formamide to an electron-donating methylamine (B109427) would significantly alter the electronic properties and subsequent reactivity of the pyrimidine ring.

The formamide linkage can participate in acyl transfer reactions, although this is less common than hydrolysis. Under specific conditions, the formyl group could potentially be transferred to another nucleophile. More commonly, the amide nitrogen can be involved in further reactions. For example, after deprotonation, the resulting amidate anion can act as a nucleophile. The formyl group's presence enables deprotonation under milder conditions than a simple amino group. wuxiapptec.com This increased acidity can be exploited in directed reactions.

Interplay of Substituents on Pyrimidine Ring Reactivity

The introduction of a first nucleophile at either C4 or C6 alters the electronic landscape for a subsequent substitution. The nature of the first substituent dictates the reactivity of the remaining chlorine atom.

Electron-Donating Substituent: If the first nucleophile is an electron-donating group (e.g., an amino or alkoxy group), it will partially deactivate the ring towards further nucleophilic attack, making the second substitution require more forcing conditions.

Electron-Withdrawing Substituent: If the first substituent is electron-withdrawing, it will maintain or even enhance the ring's electrophilicity, facilitating the displacement of the second chlorine atom.

This interplay allows for a controlled, stepwise functionalization of the pyrimidine core, making this compound a valuable precursor for the synthesis of complex, polysubstituted pyrimidines. mdpi.comresearchgate.net

| Functional Group | Reaction Type | Typical Reagents | Product Type |

|---|---|---|---|

| 4,6-Dichloro Core | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates | 4,6-Disubstituted 2-formamidopyrimidines |

| Formamide Moiety | Hydrolysis | H₃O⁺ or OH⁻ | 2-Amino-4,6-dichloropyrimidine |

| Formamide Moiety | Reduction | LiAlH₄ | N-Methyl-4,6-dichloropyrimidin-2-amine |

Electronic and Steric Effects of Chlorine Atoms at Positions 4 and 6

The presence of chlorine atoms at the 4 and 6 positions of the pyrimidine ring profoundly influences the molecule's reactivity through a combination of electronic and steric effects.

Electronic Effects

The chlorine atoms exert a dual electronic influence on the pyrimidine ring: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).

Inductive Effect (-I): Due to its high electronegativity, chlorine strongly pulls electron density away from the carbon atoms to which it is attached. This effect propagates through the sigma bonds of the ring, leading to a general decrease in electron density across the entire pyrimidine system. The pyrimidine ring itself is inherently electron-deficient (π-deficient) because of the two electronegative nitrogen atoms. wikipedia.org The addition of two chlorine atoms significantly exacerbates this electron deficiency, particularly at the 2, 4, and 6 positions. wikipedia.org This pronounced π-deficiency deactivates the ring towards electrophilic aromatic substitution but makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org

The net result is a strong deactivation of the ring, which facilitates reactions with nucleophiles. The chlorine atoms themselves become excellent leaving groups in SNAr reactions. Studies on 2-chloropyrimidine (B141910) have shown that chlorine substitution shortens the adjacent C-N ring bonds, indicating a withdrawal of electron density from the ring. scispace.com

| Compound | Substituent at C2 | C2-N Bond Length (Å) | Change Relative to Pyrimidine (Å) |

|---|---|---|---|

| Pyrimidine | -H | 1.336 | - |

| 2-Chloropyrimidine | -Cl | 1.327 | -0.009 |

| 2-Aminopyrimidine (B69317) | -NH₂ | 1.355 | +0.019 |

Steric Effects

The atomic size of the chlorine atoms introduces steric hindrance around the 4 and 6 positions. This physical bulk can impede the approach of reactants, influencing the regioselectivity of substitution reactions. acs.org In reactions involving large or bulky nucleophiles, attack may be sterically hindered at the 4 and 6 positions. acs.org This can sometimes lead to preferential reaction at other sites if available, or it may necessitate more forcing reaction conditions to overcome the steric barrier. The steric and electronic properties of chlorine substituents can cause tighter or looser interactions within the binding pockets of proteins, which in turn affects biological activity. nih.gov

Impact of the Amino and Formamide Groups on Ring Electron Density

The substituent at the 2-position, an N-formamide group (-NHCHO), has a complex electronic influence that is best understood by considering the effects of the amino and formyl components separately.

Amino Group (-NH₂) Influence

An amino group is a powerful activating group due to its strong electron-donating resonance effect (+R). scispace.com The lone pair of electrons on the nitrogen atom is readily delocalized into the pyrimidine ring, increasing its electron density. ttu.ee This donation opposes the electron-withdrawing effects of the ring nitrogen atoms and the chlorine substituents. X-ray crystallographic studies on 2-aminopyrimidine show a significant lengthening of the adjacent C2-N ring bonds compared to unsubstituted pyrimidine, which is consistent with the donation of electron density into the ring's anti-bonding orbitals. scispace.com This increased electron density generally makes the ring more reactive towards electrophiles and less reactive towards nucleophiles compared to an unsubstituted pyrimidine.

Formamide Group (-NHCHO) Influence

In this compound, the amino group is acylated, forming a formamide. The presence of the electron-withdrawing formyl group (-CHO) drastically alters the electronic properties of the nitrogen atom attached to the ring. The lone pair on this nitrogen is delocalized not only into the pyrimidine ring but also across the adjacent carbonyl group of the formamide moiety.

Due to the strong electron-withdrawing nature of the carbonyl group, the nitrogen lone pair is significantly less available for donation into the pyrimidine ring. Consequently, the N-formamide group as a whole acts as an electron-withdrawing or, at best, a very weakly donating group. Its effect is to reduce the electron density of the pyrimidine ring compared to a simple 2-amino substituent. This deactivating nature further enhances the ring's susceptibility to nucleophilic attack, complementing the effect of the chlorine atoms. The reactivity of formamide itself has been widely explored in the synthesis of various heterocyclic compounds, including pyrimidines. researchgate.netorganic-chemistry.orgresearchgate.net

| Substituent | Position(s) | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring Electron Density |

|---|---|---|---|---|

| Chlorine (-Cl) | 4, 6 | Strongly Withdrawing | Weakly Donating | Strongly Decreases |

| Amino (-NH₂) | 2 | Weakly Withdrawing | Strongly Donating | Strongly Increases |

| Formamide (-NHCHO) | 2 | Withdrawing | Weakly Donating / Withdrawing | Decreases (relative to -NH₂) |

Advanced Derivatization and Functionalization Strategies of N 4,6 Dichloropyrimidin 2 Yl Formamide

Modification of the Pyrimidine (B1678525) Heterocycle

The dichloropyrimidine core of N-(4,6-Dichloropyrimidin-2-yl)formamide is highly susceptible to nucleophilic aromatic substitution (SNAr), primarily at the C4 and C6 positions. The electron-withdrawing nature of the pyrimidine nitrogens and the chloro substituents activates these positions for attack by a wide range of nucleophiles.

Substitution Reactions at C4 and C6 Positions

The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are excellent leaving groups, facilitating their displacement by various nucleophiles. The general order of reactivity for nucleophilic substitution on dihalopyrimidines is C4(6) > C2 > C5. Consequently, in this compound, the C4 and C6 positions are the primary sites for substitution.

Amination Reactions: A common modification involves the reaction with primary and secondary amines to introduce diverse amino functionalities. These reactions are typically carried out in the presence of a base, such as triethylamine or potassium carbonate, to neutralize the liberated hydrochloric acid. The reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine under solvent-free conditions at elevated temperatures has been shown to be an efficient method for the synthesis of 2,4-diamino-6-chloropyrimidine and 2,4,6-triaminopyrimidine derivatives. It is anticipated that this compound would exhibit similar reactivity.

Alkoxylation and Thiolation Reactions: Alkoxides and thiolates can also readily displace the chlorine atoms at the C4 and C6 positions. For instance, in the presence of a strong base like sodium hydroxide, alcohols can act as nucleophiles, leading to the formation of alkoxylated pyrimidines. This has been observed in reactions with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, where solvolysis competes with amination.

The table below summarizes representative nucleophilic substitution reactions on the 4,6-dichloropyrimidine (B16783) core. While these examples utilize 2-amino-4,6-dichloropyrimidine, they provide a strong indication of the expected reactivity for this compound.

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Various Amines | Triethylamine, 80-90 °C, solvent-free | 4-Amino-6-chloro- or 4,6-diaminopyrimidines | N/A |

| Indoline | NaOH, Ethanol (B145695) or Methanol, room temp. | 4-(Indolin-1-yl)-6-alkoxypyrimidine | |

| Alcohols (Solvolysis) | NaOH, Ethanol or Methanol | 4-Alkoxy-6-chloropyrimidine |

Transformations Involving the 2-Amino Group

Modification of the 2-position of the pyrimidine ring first requires the deprotection of the formamide (B127407) group to liberate the free 2-amino group.

Subsequent transformations of the resulting 2-amino-4,6-dichloropyrimidine can then be carried out. The exocyclic amino group can undergo a variety of reactions, including acylation and alkylation, allowing for the introduction of further diversity. For example, the acylation of 2-aminopyrimidines with benzoyl chlorides has been reported. The reaction conditions, particularly the choice of base, can influence the outcome, with stronger bases potentially leading to diacylation. The use of a weaker base like pyridine can favor monoacylation.

Functionalization of the Formamide Group

The formamide moiety itself presents opportunities for further functionalization, either through its cleavage to reveal the primary amine or by direct modification of the formamide nitrogen.

Selective Cleavage for Primary Amine Liberation

The selective removal of the formyl group is a key step to enable further derivatization at the 2-amino position. This can typically be achieved under acidic or basic conditions. Acid-catalyzed hydrolysis, for instance using dilute hydrochloric acid, is a common method for the deprotection of formamides. Care must be taken to control the reaction conditions to avoid concomitant hydrolysis of the chloro substituents on the pyrimidine ring.

The table below outlines general conditions for formamide deprotection, which could be applicable to this compound.

| Reagent/Conditions | Description |

| Dilute HCl, heat | Acid-catalyzed hydrolysis to the corresponding amine hydrochloride salt. |

| NaOH or KOH solution | Base-catalyzed hydrolysis. |

| Oxalyl chloride, then propylene glycol | Mild, selective deprotection of secondary acetamides, potentially adaptable for formamides. |

Further Acylation, Alkylation, and Arylation Reactions of the Nitrogen Atom

Direct modification of the formamide nitrogen is a less common but potentially valuable strategy. While the formamide proton is less acidic than that of a primary amine, it can be deprotonated with a strong base to allow for subsequent alkylation or acylation. However, the reactivity of the C4 and C6 positions towards nucleophiles would need to be considered to achieve selective N-functionalization of the formamide.

Palladium-Catalyzed Cross-Coupling Reactions and Analogous Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the chloro-substituents at the C4 and C6 positions of this compound make it an excellent substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of aryl- or vinyl-substituted pyrimidines by coupling with boronic acids or their esters. The reactivity of dichloropyrimidines in Suzuki couplings generally favors substitution at the C4 position. One-pot, regioselective double Suzuki couplings of 2,4-dichloropyrimidine have been developed, suggesting that sequential and controlled diarylation of the 4,6-dichloropyrimidine core is feasible.

Heck Reaction: The Heck reaction allows for the introduction of alkenyl groups by coupling with alkenes. This reaction is typically carried out in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction involves the coupling of the dichloropyrimidine with terminal alkynes to yield alkynyl-substituted pyrimidines. Both palladium and copper catalysts are typically employed. Sonogashira reactions on dihalopyrimidines have shown variable regioselectivity between the C2 and C4 positions, which could be influenced by the nature of the substituent at the 2-position.

The following table provides an overview of potential palladium-catalyzed cross-coupling reactions for the derivatization of the this compound core.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/vinyl boronic acids | Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., K3PO4) | 4-Aryl/vinyl-6-chloropyrimidines |

| Heck | Alkenes | Pd catalyst (e.g., Pd(OAc)2), Base | 4-Alkenyl-6-chloropyrimidines |

| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl-6-chloropyrimidines |

Application in Suzuki, Sonogashira, and Heck Couplings

The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are excellent leaving groups for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds between the pyrimidine core and various aryl or heteroaryl groups. Research on related 4,6-dichloropyrimidine substrates has demonstrated the feasibility and regioselectivity of this transformation. For instance, the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with a variety of arylboronic acids proceeds effectively using a Pd(PPh₃)₄ catalyst. mdpi.comresearchgate.net The reaction conditions can be optimized by carefully selecting the base and solvent, with combinations like K₃PO₄ in 1,4-dioxane providing good yields. mdpi.comresearchgate.net Studies on 2,4-dichloropyrimidine have shown a preference for the initial coupling to occur at the more reactive C4 position. nih.gov This inherent regioselectivity can be exploited to synthesize unsymmetrically substituted pyrimidines. The reactivity is influenced by the electronic nature of the coupling partners, with electron-rich boronic acids generally giving better yields. mdpi.com

Interactive Data Table: Suzuki-Miyaura Coupling of a Model Dichloropyrimidine Derivative

| Entry | Arylboronic Acid | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 4-methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 85 | mdpi.comresearchgate.net |

| 2 | 4-methylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 82 | mdpi.comresearchgate.net |

| 3 | phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 78 | mdpi.comresearchgate.net |

| 4 | 4-acetylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70 | mdpi.com |

| 5 | 3-chlorophenylboronic acid | K₃PO₄ | 1,4-Dioxane | 65 | mdpi.com |

Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine, 1.1 eq. of boronic acid, 5 mol% Pd(PPh₃)₄, 70-80 °C, inert atmosphere.

Sonogashira Coupling: The Sonogashira reaction facilitates the introduction of alkyne moieties onto the pyrimidine ring, a crucial step in the synthesis of many complex molecules and natural products. wikipedia.org This coupling of terminal alkynes with aryl halides is typically performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.org Studies on the closely related 2-amino-4,6-dichloropyrimidine have shown that it effectively undergoes Sonogashira coupling to produce mono- and bis-alkynyl pyrimidine derivatives. researchgate.net This indicates a high potential for this compound to react similarly, allowing for the selective mono- or di-alkynylation at the C4 and C6 positions. The reaction conditions are generally mild, which is advantageous for substrates with sensitive functional groups. wikipedia.org

Heck Coupling: The Heck reaction involves the coupling of the dichloropyrimidine with alkenes to form substituted vinylpyrimidines. organic-chemistry.org While specific examples using this compound are not extensively documented, the general applicability of the Heck reaction to halo-heteroarenes is well-established. organic-chemistry.orglibretexts.org Ligand-free conditions, such as the Jeffery-Heck protocol, have been shown to be effective for the cross-coupling of 2,5-dichloropyrimidine, suggesting a viable pathway for functionalizing the 4,6-dichloro analogue. nih.gov This method offers a route to C-C bond formation with a different set of coupling partners than Suzuki or Sonogashira reactions, further expanding the synthetic utility of the pyrimidine scaffold.

Buchwald-Hartwig Amination Variants for Nitrogen Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed cross-coupling reaction is highly effective for the amination of aryl halides, including chloropyrimidines. For the this compound scaffold, this reaction allows for the selective introduction of primary and secondary amines at the C4 and C6 positions.

Research has demonstrated a high degree of regioselectivity in the amination of related dichloropyrimidine systems. For example, the amination of 6-aryl-2,4-dichloropyrimidines strongly favors substitution at the C4 position. thieme-connect.comresearchgate.net This selectivity is often catalyst- and substrate-dependent. Reactions with aliphatic secondary amines can be carried out using a palladium catalyst and a strong base like lithium bis(trimethylsilyl)amide (LiHMDS), while reactions with aromatic amines can sometimes proceed even without a catalyst, albeit under different conditions. researchgate.net The choice of phosphine (B1218219) ligand is critical in Buchwald-Hartwig reactions, with bulky, electron-rich ligands often providing the best results for coupling with less reactive aryl chlorides. wikipedia.org This methodology provides a direct and versatile route to various aminopyrimidine derivatives, which are prevalent in medicinal chemistry.

Interactive Data Table: Regioselective Amination of a 6-Aryl-2,4-dichloropyrimidine Model Substrate

| Amine | Catalyst/Base System | Product (Major Isomer) | Yield (%) | Reference |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / P(t-Bu)₃ / LiHMDS | 4-Morpholinyl derivative | 95 | researchgate.net |

| Piperidine | Pd₂(dba)₃ / P(t-Bu)₃ / LiHMDS | 4-Piperidinyl derivative | 94 | researchgate.net |

| Aniline | None / LiHMDS | 4-Anilino derivative | 85 | researchgate.net |

| 4-Methoxy-aniline | None / LiHMDS | 4-(4-Methoxyanilino) derivative | 88 | researchgate.net |

Conditions generally involve reacting the dichloropyrimidine with the amine in a suitable solvent like THF.

Cyclization Reactions for Fused Heterocyclic Systems

The dichloropyrimidine core of this compound serves as an excellent foundation for the construction of more complex, fused heterocyclic systems. Through sequential substitution and cyclization reactions, a variety of bicyclic and polycyclic architectures can be accessed.

Construction of Pyrimido[4,5-d]pyrimidine Scaffolds and Related Ring Annulations

The pyrimido[4,5-d]pyrimidine core is a privileged scaffold found in numerous biologically active compounds. researchgate.net The synthesis of these fused systems often involves the annulation of a second pyrimidine ring onto an existing one. Starting from this compound, a plausible strategy involves initial functionalization at the C4 and C6 positions, followed by manipulation of the formamide group and a subsequent cyclization step.

A common approach to building the pyrimido[4,5-d]pyrimidine system starts with a 4-aminopyrimidine that has a reactive group at the C5 position. nih.govrsc.org For example, 6-aminouracil derivatives can react with various reagents to form the fused ring system. researchgate.netnih.gov this compound can be envisioned as a precursor to the necessary intermediates. A synthetic sequence could involve:

Selective substitution of one or both chlorine atoms (e.g., via Buchwald-Hartwig amination).

Introduction of a carbon-based substituent at the C5 position.

Hydrolysis or transformation of the N-formyl group to a primary amine.

Intramolecular or intermolecular cyclization to form the second pyrimidine ring.

For instance, a 4,6-diaminopyrimidine (B116622) derivative could undergo reaction with formic acid or a derivative to close the second ring, yielding the pyrimido[4,5-d]pyrimidine framework. researchgate.net The versatility of the starting material allows for the introduction of diverse substituents onto the final fused scaffold.

Synthesis of Novel Polycyclic Architectures Utilizing Pyrimidine Framework

Beyond bicyclic systems, the dichloropyrimidine framework is instrumental in synthesizing novel polycyclic and hetero-fused architectures. The strategy typically involves creating a substituted pyrimidine intermediate that can undergo a key ring-closing reaction, such as an intramolecular C-H activation, azidation followed by thermal cyclization, or a cycloaddition reaction. nih.govnih.gov

One powerful method involves the conversion of a (het)aryl-substituted pyrimidine into a fused system. For example, a 5-aryl-4,6-dichloropyrimidine can be converted to a 5-aryl-6-azidopyrimidine. Subsequent thermal cyclization through a nitrene intermediate can lead to the formation of a new fused ring, as demonstrated in the synthesis of hetero-fused 7-deazapurine heterocycles. nih.gov Another approach utilizes cycloaddition reactions; the pyrimidine ring, after suitable modification, could act as a diene or dienophile in a [4+2] cycloaddition to rapidly build complex, three-dimensional polycyclic structures. nih.govmdpi.com These advanced strategies highlight the role of the this compound core as a linchpin for accessing diverse and complex chemical space.

Rigorous Spectroscopic and Structural Characterization of N 4,6 Dichloropyrimidin 2 Yl Formamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of N-(4,6-dichloropyrimidin-2-yl)formamide is characterized by distinct signals corresponding to the protons of the pyrimidine (B1678525) ring and the formamide (B127407) substituent. The analysis begins with the precursor, 2-amino-4,6-dichloropyrimidine (B145751), which typically shows a signal for the C5-H proton around 7.0 ppm and a broad signal for the -NH₂ protons. chemicalbook.com

Upon N-formylation to yield the target compound, significant changes are expected in the spectrum:

Formyl Proton (-CHO): A new, distinct signal appears, typically in the downfield region of 8.0-9.5 ppm. This signal may appear as a doublet if coupling to the adjacent N-H proton is resolved.

Amide Proton (-NH-): The signal for the remaining amide proton is expected to shift significantly, often appearing as a broad singlet or a doublet (due to coupling with the formyl proton) in the 9.0-11.0 ppm range. Its chemical shift and multiplicity are sensitive to solvent, temperature, and concentration.

Pyrimidine Proton (C5-H): The lone proton on the pyrimidine ring at the C5 position is anticipated to experience a downfield shift compared to the parent amine due to the electron-withdrawing nature of the N-formyl group.

A notable feature in the ¹H NMR spectra of N-arylformamides is the potential for rotational isomerism (E/Z conformers) around the amide C-N bond. This can lead to the observation of two distinct sets of signals for the formyl and NH protons, with their relative intensities reflecting the population of each conformer.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| -NH (Amide) | 9.0 - 11.0 | Broad Singlet (br s) or Doublet (d) | Chemical shift is highly dependent on solvent and concentration. |

| -CHO (Formyl) | 8.0 - 9.5 | Singlet (s) or Doublet (d) | May show two signals due to E/Z rotational isomers. |

| C5-H (Pyrimidine) | ~7.2 - 7.8 | Singlet (s) | Expected to be a sharp singlet as it has no adjacent protons. |

The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. For the parent compound, 2-amino-4,6-dichloropyrimidine, the carbon signals appear at approximately 111 ppm (C5), 160 ppm (C4/C6), and 163 ppm (C2). chemicalbook.com The introduction of the formyl group induces predictable shifts in these resonances and introduces a new carbonyl signal.

Carbonyl Carbon (-CHO): A new resonance corresponding to the formyl carbonyl carbon is expected in the range of 160-170 ppm.

Pyrimidine Carbons: The C2 carbon, being directly attached to the formamido nitrogen, will experience a shift. The C4 and C6 carbons, bearing the chlorine atoms, are expected to remain in a similar region (~160 ppm), while the C5 carbon resonance will also be influenced by the electronic changes at the C2 position.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| -CHO (Carbonyl) | 160 - 170 | Characteristic signal for a formamide carbonyl. |

| C2 (Pyrimidine) | 158 - 165 | Shift influenced by the attached formamido group. |

| C4/C6 (Pyrimidine) | ~160 | Carbons attached to chlorine atoms. |

| C5 (Pyrimidine) | 112 - 118 | The sole carbon bearing a hydrogen atom in the ring. |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be used to establish proton-proton couplings. emerypharma.com A key expected correlation would be a cross-peak between the -NH proton and the -CHO proton, confirming their through-bond connectivity (³J-coupling). The C5-H proton, being isolated, would not show any COSY cross-peaks.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. Expected correlations would include a cross-peak between the C5-H proton and the C5 carbon, and another between the formyl proton and the formyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping long-range (2-3 bond) H-C connectivities, which helps piece together the molecular fragments. Key expected HMBC correlations for this compound would be:

From the -NH proton to the formyl carbon (²J) and the C2 carbon of the pyrimidine ring (²J).

From the formyl proton to the C2 carbon (³J).

From the C5-H proton to the C4 and C6 carbons (²J).

These combined 2D NMR data provide definitive proof of the N-formylation at the 2-position of the 4,6-dichloropyrimidine (B16783) ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound are dominated by vibrations associated with the secondary amide (formamido) group and the carbon-chlorine bonds.

Amide Group Vibrations:

N-H Stretch: A band in the region of 3400-3200 cm⁻¹ corresponding to the stretching vibration of the N-H bond. Its position can be influenced by hydrogen bonding.

C=O Stretch (Amide I): A strong, characteristic absorption band is expected between 1700 cm⁻¹ and 1650 cm⁻¹, arising from the carbonyl stretching vibration. This is often one of the most intense bands in the IR spectrum.

N-H Bend (Amide II): This band, resulting from a combination of N-H in-plane bending and C-N stretching, typically appears in the 1570-1510 cm⁻¹ region.

Halogen Group Vibrations (C-Cl): The C-Cl stretching vibrations for chloro-substituted pyrimidines are typically found in the 1100-800 cm⁻¹ region of the spectrum. These bands can sometimes be coupled with ring vibrations.

Pyrimidine Ring Vibrations: C=C and C=N stretching vibrations within the pyrimidine ring give rise to a series of bands in the 1600-1400 cm⁻¹ region.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H Stretch | Amide (-NH-) | 3400 - 3200 | Medium |

| C=O Stretch (Amide I) | Amide (-C=O) | 1700 - 1650 | Strong |

| N-H Bend (Amide II) | Amide (-NH-C=O) | 1570 - 1510 | Medium-Strong |

| C=N / C=C Stretch | Pyrimidine Ring | 1600 - 1400 | Medium-Strong |

| C-Cl Stretch | Aryl Halide | 1100 - 800 | Strong |

The primary source of conformational flexibility in this compound is the rotation about the C(2)-N(formyl) single bond and the N-C(formyl) amide bond. ijpsr.com The amide bond possesses significant double-bond character, restricting rotation and leading to two possible planar conformers: s-trans (or E) and s-cis (or Z), where the formyl proton is either trans or cis to the pyrimidine ring relative to the N-C bond.

Vibrational spectroscopy can offer insights into this conformational preference. nih.gov The precise frequencies of the Amide I (C=O stretch) and Amide II (N-H bend) bands are sensitive to the molecular conformation. chemistrysteps.com Subtle differences in these frequencies may be observed between different conformers due to changes in dipole coupling and local steric or electronic environments. By studying the spectra in different solvents or at varying temperatures, it may be possible to identify the presence of multiple conformers and determine the thermodynamically preferred state. For instance, intramolecular hydrogen bonding or steric hindrance could favor one conformer over the other, which would be reflected in the vibrational spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments, detailed structural information can be obtained.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar molecules like this compound. In positive ion mode, the molecule is expected to readily form a protonated molecular ion, [M+H]⁺. Given the molecular formula C₅H₃Cl₂N₃O, the monoisotopic mass is 190.9708 Da. Therefore, the [M+H]⁺ ion would be observed at an m/z corresponding to this mass plus the mass of a proton.

The presence of two chlorine atoms results in a characteristic isotopic pattern. The natural abundances of ³⁵Cl and ³⁷Cl are approximately 75.8% and 24.2%, respectively. This leads to a distinctive [M+H]⁺ isotopic cluster:

[M+H]⁺ peak (containing two ³⁵Cl atoms): This will be the most abundant peak in the cluster (base peak, 100%).

[M+2+H]⁺ peak (containing one ³⁵Cl and one ³⁷Cl atom): This peak will appear at m/z + 2 and will have a relative intensity of approximately 65%.

[M+4+H]⁺ peak (containing two ³⁷Cl atoms): This peak will appear at m/z + 4 with a relative intensity of about 10%.

Under collision-induced dissociation (CID) in a tandem MS experiment (MS/MS), the protonated molecule would undergo fragmentation. Plausible fragmentation pathways for this compound could include the loss of the formyl group (-CHO) or cleavage of the pyrimidine ring, providing valuable data for structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with great confidence. For this compound, HRMS would be used to confirm its molecular formula, C₅H₃Cl₂N₃O.

By measuring the m/z of the protonated molecular ion to several decimal places, the experimentally determined mass can be compared to the calculated theoretical mass. This comparison helps to unambiguously distinguish the target compound from other molecules that may have the same nominal mass but different elemental compositions.

Table 1: Theoretical Mass Data for this compound

| Formula | Ion Type | Calculated Exact Mass (Da) |

|---|---|---|

| C₅H₃Cl₂N₃O | [M+H]⁺ | 191.9780 |

| C₅H₃³⁵Cl₂N₃O | [M+H]⁺ | 191.9780 |

| C₅H₃³⁵Cl³⁷ClN₃O | [M+2+H]⁺ | 193.9751 |

Advanced Analytical Techniques for Purity and Identity Confirmation

Beyond mass spectrometry, a suite of advanced analytical techniques is employed to ensure the purity and unequivocally confirm the identity of this compound.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds. For a molecule like this compound, a reversed-phase HPLC method would typically be developed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a gradient mixture of water and acetonitrile, often with an additive like formic acid to improve peak shape and ensure MS compatibility.

The purity of a sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. A typical analysis would aim to demonstrate a purity of greater than 95% or 98%, depending on the required standard. Detection is commonly performed using a UV detector, as the pyrimidine ring is a strong chromophore.

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Time-programmed elution from low to high %B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides a fundamental verification of a compound's empirical formula by determining the percentage by weight of its constituent elements (carbon, hydrogen, nitrogen, etc.). The experimentally measured percentages are compared against the theoretically calculated values based on the molecular formula C₅H₃Cl₂N₃O. A close correlation between the found and calculated values provides strong evidence for the compound's stoichiometric purity and identity.

Table 3: Elemental Composition of this compound

| Element | Symbol | Mass % (Theoretical) |

|---|---|---|

| Carbon | C | 31.28% |

| Hydrogen | H | 1.57% |

| Chlorine | Cl | 36.93% |

| Nitrogen | N | 21.89% |

X-ray Crystallography for Solid-State Molecular Structure Elucidation

When a suitable single crystal of this compound can be grown, X-ray crystallography offers the most definitive method for structural elucidation. This technique provides a precise three-dimensional map of the atomic positions within the crystal lattice.

The resulting data can confirm the connectivity of atoms, provide accurate bond lengths and angles, and reveal details about the molecule's conformation in the solid state. Furthermore, it can identify intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing arrangement. While specific crystallographic data for this compound is not widely published, the technique remains the gold standard for unambiguous structure determination.

Computational Chemistry and Theoretical Investigations of N 4,6 Dichloropyrimidin 2 Yl Formamide

Quantum Chemical Calculations for Electronic Structure and Properties

There is a lack of published Density Functional Theory (DFT) studies that would provide insights into the molecular orbitals and electron density distribution of N-(4,6-Dichloropyrimidin-2-yl)formamide. Such studies are fundamental to understanding the compound's electronic behavior, reactivity, and potential interaction with biological targets. Consequently, there are no available data tables of orbital energies, HOMO-LUMO gaps, or molecular electrostatic potential maps.

Furthermore, no theoretical predictions of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts or Infrared (IR) frequencies, have been reported. These computational predictions are invaluable for complementing experimental data and aiding in the structural elucidation of new compounds.

Molecular Modeling and Dynamics Simulations

Detailed conformational analyses to identify the energy minima and stable three-dimensional structures of this compound have not been documented. Such analyses are crucial for understanding the molecule's flexibility and preferred shapes, which in turn influence its biological activity.

Similarly, there is no available research on the intermolecular interactions and crystal packing phenomena of this compound. Molecular dynamics simulations that could provide insights into these interactions are essential for understanding its solid-state properties and polymorphism.

Quantitative Structure-Reactivity Relationships (QSRR) for Pyrimidine (B1678525) Derivatives

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity. nih.gov For pyrimidine derivatives, QSRR models can be developed to predict their reactivity in various chemical reactions, including nucleophilic substitution. nih.gov

A QSRR study involves calculating a set of molecular descriptors for a series of related pyrimidine compounds and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to build a mathematical model that relates these descriptors to an observed measure of reactivity (e.g., reaction rate constant).

Key components of a QSRR study for pyrimidine derivatives would include:

Dataset Selection: A set of pyrimidine derivatives with known reactivity data is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. These can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing the connectivity of atoms.

Geometrical: Related to the 3D structure of the molecule.

Quantum-Chemical: Derived from quantum mechanical calculations, such as HOMO/LUMO energies, atomic charges, and dipole moment.

Model Development and Validation: Statistical methods are used to select the most relevant descriptors and build a predictive model. The model's predictive power is then assessed using statistical validation techniques.

The following table illustrates a hypothetical QSRR dataset for a series of pyrimidine derivatives, correlating their reactivity with selected molecular descriptors.

| Compound | log(k) (Reactivity) | LUMO Energy (eV) | Dipole Moment (Debye) | Molecular Surface Area (Ų) |

|---|---|---|---|---|

| Derivative 1 | -2.5 | -1.8 | 3.2 | 150.1 |

| Derivative 2 | -1.8 | -2.1 | 4.5 | 162.3 |

| Derivative 3 | -3.1 | -1.5 | 2.8 | 145.7 |

| This compound | -2.2 (predicted) | -2.0 | 3.9 | 158.4 |

This table is for illustrative purposes and does not represent actual experimental or calculated data.

A QSRR model derived from such data could then be used to predict the reactivity of new or untested pyrimidine derivatives, such as this compound, based on their calculated descriptors.

Applications As a Pivotal Building Block in Advanced Organic Synthesis

Synthesis of Functionalized Pyrimidine (B1678525) Derivatives

The inherent reactivity of the 4,6-dichloro-substituted pyrimidine ring is central to its utility. The electron-withdrawing nature of the chlorine atoms facilitates nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functionalities. smolecule.commdpi.com

One of the most significant applications of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is its role as a key intermediate in the synthesis of carbocyclic nucleoside analogues with potent antiviral activity. smolecule.comgoogle.com It is an essential precursor for the anti-HIV drug Abacavir. chemicalbook.com The synthesis of Abacavir utilizes this building block to construct the central purine-like core of the drug.

The synthetic pathway involves the condensation of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide with a chiral cyclopentene (B43876) amine derivative. This is followed by an intramolecular cyclization to form the fused imidazole (B134444) ring, and subsequent substitution of the remaining chlorine atom to yield the final active pharmaceutical ingredient. This application underscores the compound's importance in producing life-saving medications. chemicalbook.com

| Reactant/Intermediate | Role in Synthesis | Resulting Compound |

| N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | Core pyrimidine scaffold | - |

| (1S,4R)-4-amino-2-cyclopentene-1-methanol | Introduces the carbocyclic "sugar" mimic | Substituted pyrimidine intermediate |

| Triethyl orthoformate | Reagent for imidazole ring closure | (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol |

| Cyclopropylamine | Introduces the C6 substituent on the purine (B94841) ring | Abacavir |

Table 1: Key steps in the synthesis of Abacavir highlighting the role of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide.

Beyond its role in Abacavir synthesis, the dichloropyrimidine moiety is a versatile platform for generating a library of functionalized pyrimidine derivatives. The two chlorine atoms can be selectively or sequentially displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides. mdpi.comnih.gov This reactivity allows for the synthesis of 4,6-disubstituted-2,5-diaminopyrimidines, which are valuable scaffolds in drug discovery. For instance, reactions with various adamantane-containing amines have been used to produce novel pyrimidine derivatives with potential biological activities. nih.gov The ability to introduce different substituents at the 4- and 6-positions enables fine-tuning of the physicochemical and pharmacological properties of the resulting molecules. nih.gov

Construction of Complex Fused Heterocyclic Systems

The functional groups on N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide are perfectly arranged for the construction of annulated, or fused, heterocyclic systems. These fused rings are common motifs in many biologically active compounds.

The pyrazolo[3,4-d]pyrimidine core is a well-known "privileged scaffold" in medicinal chemistry, acting as a bioisostere of purine and exhibiting a range of activities, including anticancer and anti-inflammatory properties. nih.govnih.gov Compounds containing this fused system often function as kinase inhibitors. rsc.org A closely related precursor, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, is used to synthesize pyrazolo[3,4-d]pyrimidines through condensation with hydrazine (B178648) derivatives. researchgate.net This reaction involves the formation of a hydrazone with the aldehyde group, followed by cyclization onto one of the adjacent chloro-substituted carbons to form the pyrazole (B372694) ring. Given that the formamide (B127407) group of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide can be readily hydrolyzed to an amine or be part of a synthetic equivalent to the aldehyde, it serves as a critical starting material for this class of compounds.

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is another vital heterocyclic system found in numerous natural products and synthetic drugs with anticancer, antiviral, and antibacterial activities. semanticscholar.orgnih.gov The synthesis of these compounds often relies on building the pyrrole (B145914) ring onto a pre-functionalized pyrimidine. Starting from 4-chloro-2-thiomethylpyrimidine carboxaldehyde, a multi-step reaction involving condensation with an amine followed by intramolecular cyclization yields the pyrrolo[2,3-d]pyrimidine core. nih.gov The structural features of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide make it a suitable precursor for analogous synthetic strategies, where the formamido and chloro groups can be manipulated to facilitate the annulation of the five-membered pyrrole ring. google.com

| Target Fused System | Key Precursor Type | Synthetic Strategy |

| Pyrazolo[3,4-d]pyrimidine | 5-formyl or equivalent pyrimidine | Condensation with hydrazine followed by intramolecular cyclization. researchgate.net |

| Pyrrolo[2,3-d]pyrimidine | Functionalized pyrimidine | Construction of the pyrrole ring via multi-step sequences. nih.gov |

| Pyrazolotriazolopyrimidine | 5-isothiocyanate pyrimidine | Reaction with thiosemicarbazide. nih.gov |

| Benzimidazolopyrazolopyrimidine | 5-isothiocyanate pyrimidine | Reaction with o-phenylenediamine. nih.gov |

Table 2: Examples of fused heterocyclic systems derived from suitably functionalized pyrimidine precursors.

Role in Multi-Component Reaction (MCR) Methodologies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. While the direct participation of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide in a classical MCR is not extensively documented, its role as a key precursor for complex molecules aligns with the core principles of MCRs. mdpi.com The synthesis of APIs like Brequinar, for example, utilizes a multicomponent Doebner reaction to construct a quinoline (B57606) core. mdpi.com Although not a direct participant, N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide's utility in streamlined, multi-step syntheses that rapidly build molecular complexity showcases its importance in efficient synthetic design, which is the ultimate goal of MCR strategies. researchgate.net

Integration into One-Pot Synthetic Strategies for Increased Efficiency

One-pot synthesis, a strategy that involves carrying out multiple reaction steps in a single reactor without isolating intermediates, represents a cornerstone of green and efficient chemistry. N-(4,6-Dichloropyrimidin-2-yl)formamide is well-suited for such strategies due to the inherent differential reactivity of its two chlorine substituents.

The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are electronically distinct and thus exhibit different susceptibility to nucleophilic attack or cross-coupling reactions. For pyrimidine halides, the general order of reactivity is C4(6) > C2. acs.org This chemoselectivity allows for sequential functionalization in a one-pot process. A reaction can be performed under a first set of conditions designed to target the more reactive C4/C6 position. Once this initial substitution is complete, the reaction conditions can be altered (e.g., by adding a new reagent, catalyst, or changing the temperature) to functionalize the second, less reactive chlorine atom.

This approach significantly enhances synthetic efficiency by:

Reducing the number of synthetic steps: It avoids the need for intermediate purification and isolation.

Saving time and resources: Fewer solvents and reagents are used, and less manual labor is required.

While direct one-pot examples for this compound are not extensively detailed, the principle has been effectively demonstrated with related dichloropyrimidine scaffolds. For instance, one-pot, regioselective double Suzuki coupling reactions have been successfully developed for 2,4-dichloropyrimidine, enabling the rapid synthesis of diarylated pyrimidines. researchgate.netnih.gov This analogous strategy highlights the potential for this compound to be used in sequential, one-pot cross-coupling or nucleophilic substitution reactions to efficiently generate complex, polysubstituted pyrimidine derivatives.

Diversification of Chemical Libraries via Combinatorial Approaches

Combinatorial chemistry is a powerful technique used to synthesize a large number of different but structurally related molecules, known as a chemical library. These libraries are invaluable in drug discovery and materials science for screening and identifying compounds with desired properties. This compound is an excellent scaffold for combinatorial synthesis due to its multiple, orthogonally reactive sites.

The diversification of this building block can be achieved through a systematic and sequential modification of its three key positions:

Substitution at C4: The first chlorine atom can be displaced by a variety of nucleophiles through nucleophilic aromatic substitution (SNAr) or coupled with different partners via transition-metal-catalyzed reactions.

Substitution at C6: The second chlorine atom can then be replaced using a different set of reactants, often requiring distinct reaction conditions (e.g., palladium catalysis for a second amination) to overcome the reduced reactivity after the first substitution. nih.gov

Modification of the C2-Amine: The formamide group at the C2 position serves as a protecting group for a primary amine. After performing the desired substitutions at C4 and C6, this group can be hydrolyzed to liberate the free amine, which then becomes a third point for diversification through reactions such as acylation, sulfonylation, or reductive amination.